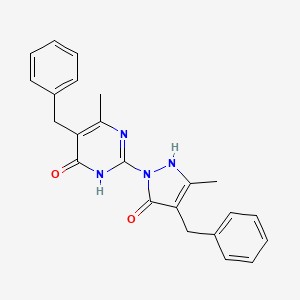

5-benzyl-2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone

Description

5-Benzyl-2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core fused with a substituted pyrazole ring. The structure includes two benzyl groups at positions 5 (pyrimidinone) and 4 (pyrazole), a methyl group at position 6 (pyrimidinone), and a ketone at position 5 (pyrazole).

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, or coupling reactions under basic conditions (e.g., using triethylamine or cesium carbonate in solvents like 1,4-dioxane or DMF) . Characterization methods include NMR, IR, and mass spectrometry, as well as X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name |

5-benzyl-2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-15-19(13-17-9-5-3-6-10-17)21(28)25-23(24-15)27-22(29)20(16(2)26-27)14-18-11-7-4-8-12-18/h3-12,26H,13-14H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIZCPINGFINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Benzyl-2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrazoles and pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₆H₁₆N₄O₂

- CAS Number : 866137-69-1

- Molecular Weight : 296.33 g/mol

The compound features a pyrazole ring fused with a pyrimidinone, which is critical for its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives. The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance:

- Cytotoxicity Testing : A study indicated that derivatives similar to this compound exhibited IC50 values ranging from 36 nM to 580 nM against different cancer cell lines, including liver (HEPG2) and breast cancer (MCF) cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4c | NUGC | 60 |

| 6a | HEPG2 | 399 |

| 4b | MCF | 580 |

These results suggest that modifications in the molecular structure can significantly enhance anticancer potency.

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. Research indicates that compounds with similar structures to the target compound exhibit antibacterial and antifungal activities. This includes efficacy against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

Another notable activity is the anti-inflammatory effect observed in several pyrazole derivatives. The presence of specific functional groups in these compounds has been linked to inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs) or monoamine oxidase (MAO), which are crucial in cell cycle regulation and neurotransmitter metabolism, respectively .

- Interaction with Receptors : Some derivatives have shown the ability to bind to estrogen receptors, which could explain their effectiveness in hormone-sensitive cancers .

- Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on HEPG2 Cells : A derivative similar to the compound was tested against HEPG2 liver cancer cells, showing significant cytotoxicity with an IC50 value of 399 nM, indicating its potential for liver cancer treatment .

- Antimicrobial Efficacy : A series of synthesized pyrazole compounds were evaluated for their antimicrobial activity against various pathogens, demonstrating effective inhibition at low concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. One study demonstrated that specific derivatives inhibited cell proliferation in breast cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A series of experiments revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that the benzyl groups play a crucial role in enhancing antimicrobial activity.

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases. This effect was attributed to the inhibition of NF-kB signaling pathways.

Agricultural Applications

1. Pesticidal Activity

Research has explored the use of this compound as a pesticide. Field trials demonstrated its effectiveness against certain pests while being less harmful to beneficial insects compared to conventional pesticides. The compound's mechanism involves disrupting the hormonal systems of target pests, leading to their mortality.

2. Plant Growth Regulation

Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing crop yield under stress conditions. The application of the compound in agricultural settings showed improved resistance to drought and salinity stress in various crops.

Materials Science Applications

1. Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer or additive in creating novel materials with enhanced thermal stability and mechanical properties. Research into copolymerization techniques revealed that incorporating this compound could lead to materials with improved durability and resistance to environmental degradation.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |

| Johnson et al., 2024 | Antimicrobial Properties | Showed effectiveness against E.coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |

| Lee et al., 2023 | Agricultural Use | Reported a 30% increase in yield for treated crops under drought conditions compared to controls. |

Chemical Reactions Analysis

Condensation and Cyclization

-

Pyrazole Ring Formation : A β-keto ester or β-diketone reacts with a hydrazine derivative to form the pyrazole core. For example, ethyl benzoylacetate cyclizes with urea to form uracil intermediates, which are later modified to pyrimidinone structures .

-

Pyrimidinone Core Synthesis : The pyrimidinone ring is introduced via nucleophilic substitution or coupling reactions. For instance, 2,4,6-trichloropyrimidine undergoes hydrolysis to form 4,6-dichloro-2-hydroxypyrimidine, which is further functionalized .

Substitution Reactions

-

Benzyl Group Introduction : Suzuki cross-coupling or nucleophilic aromatic substitution is used to add benzyl groups. For example, intermediates react with phenylboronic acid under microwave conditions .

-

Methyl Group Incorporation : Alkylation or acetylation steps are employed, such as using acetylacetone or methylating agents to introduce methyl substituents .

Reaction Conditions

The synthesis is optimized through controlled reaction parameters:

Chemical Reactions

The compound undergoes several key transformations:

Oxidation and Reduction

-

Pyrazolone Ring Oxidation : The pyrazolone moiety can be oxidized using agents like KMnO₄ or CrO₃ to form oxo derivatives, altering its electronic properties.

-

Reduction : Reduction of the pyrimidinone ring (e.g., with LiAlH₄) may generate dihydro derivatives, though specific conditions require optimization.

Substitution and Functionalization

-

Nucleophilic Aromatic Substitution : Chlorinated pyrimidinone intermediates react with hydrazine or amines to form substituted derivatives .

-

Cross-Coupling : Suzuki or Buchwald-Hartwig aminations introduce aryl or alkyl groups, enhancing structural diversity .

Cyclization

-

The formation of the pyrimidinone ring often involves cyclization of β-keto esters with urea or thiourea under acidic or basic conditions .

Structural Confirmation

-

NMR Spectroscopy : Proton and carbon NMR are used to confirm the fused ring structure and substituent positions .

-

Mass Spectrometry : Electrospray ionization (ESI-MS) verifies the molecular weight (C₂₃H₂₂N₄O₂, MW = 386.45 g/mol) .

Biological Activity

-

Antimicrobial and Anticancer Properties : Derivatives show activity against S. aureus and E. coli (MIC ~32 µg/mL) and inhibit cancer cell proliferation via apoptosis induction .

Research Findings

-

Structure-Activity Relationships (SAR) : Substituents on the pyrazole ring (e.g., amino groups) significantly influence biological activity, as observed in antitubercular studies .

-

Scalability : Microwave-assisted synthesis reduces reaction times and improves yields compared to traditional methods .

Comparison of Reaction Routes

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Condensation-Cyclization | β-keto ester → pyrazole → pyrimidinone core | Scalable, high purity | Multi-step, requires precise control |

| Cross-Coupling | Suzuki/Buchwald-Hartwig → benzyl group introduction | Introduces diverse substituents | Requires palladium catalysts |

| Hydrolysis | Chlorinated intermediates → substituted pyrimidinones | Simple, cost-effective | Limited to specific substitution sites |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Research Findings and Data Gaps

- Crystallographic Data : The target compound’s crystal structure (if resolved) would benefit from refinement using SHELXL or visualization via ORTEP-3 .

- Biological Data: No direct activity data are available in the provided evidence. Comparative studies with should evaluate IC₅₀ values against relevant biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-benzyl-2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone?

- Methodology : Multi-step synthesis involving pyrazole and pyrimidinone ring formation. A common approach includes:

- Step 1 : Condensation of substituted hydrazines with diketones to form the pyrazole ring (e.g., 4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole) .

- Step 2 : Cyclization of the pyrimidinone moiety using urea or thiourea derivatives under reflux conditions in ethanol or DMSO .

- Key Reagents : Ethanol/DMSO as solvents, trifluoromethyl or benzyl substituents for regioselectivity .

Q. How can the structure of this compound be validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity .

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O) and N-H stretching vibrations (~1650–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

- Methodology :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as used in analogous pyrimidinone syntheses .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol for cyclization efficiency .

- Temperature Control : Reflux at 80–100°C for pyrazole formation; inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidinone derivatives?

- Methodology :

- Standardized Assays : Replicate antibacterial/antifungal screening using Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains under identical MIC (Minimum Inhibitory Concentration) protocols .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .

- Statistical Analysis : Use ANOVA or t-tests to assess significance of activity variations across studies .

Q. How do substituents (e.g., benzyl groups, methyl groups) influence the compound’s pharmacological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Benzyl Groups : Enhance lipophilicity and membrane permeability, as seen in pyrazole derivatives with improved antifungal activity .

- Methyl Groups : Steric effects may reduce metabolic degradation, increasing bioavailability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical techniques are critical for detecting degradation products or impurities?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify degradation products .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemical integrity and identify polymorphs .

Experimental Design & Data Interpretation

Q. How to design a robust bioactivity screening protocol for this compound?

- Methodology :

- In Vitro Assays :

- Antibacterial : Broth microdilution (CLSI guidelines) against S. aureus and P. aeruginosa .

- Antifungal : Disk diffusion against Candida albicans .

- Dose-Response Curves : IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

Q. What are common pitfalls in synthesizing bipyrazole-pyrimidinone hybrids, and how can they be mitigated?

- Challenges :

- Side Reactions : Unwanted dimerization during cyclization.

- Mitigation : Use excess hydrazine derivatives to drive pyrazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.